molecular formula C25H26O5 B1232938 Mammea A/BA CAS No. 5224-54-4

Mammea A/BA

Cat. No.: B1232938
CAS No.: 5224-54-4
M. Wt: 406.5 g/mol
InChI Key: SBHOAZQBEGVQLJ-UHFFFAOYSA-N
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Description

General Overview of Mammea A/BA

This compound is a naturally occurring coumarin derivative isolated primarily from the seeds and bark of Mammea americana, a tropical tree native to regions of the Caribbean and South America. Structurally classified as a 4-phenylcoumarin, it belongs to the broader family of mammea-type coumarins characterized by hydroxylation at the C-5 and C-7 positions and acylation patterns at C-8. The compound’s molecular formula is $$ \text{C}{25}\text{H}{26}\text{O}_5 $$, with a molecular weight of 406.47 g/mol.

This compound has garnered significant attention for its diverse pharmacological activities, including antitrypanosomal, antibacterial, and anticancer properties. Its ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease, positions it as a promising candidate for antiparasitic drug development. Additionally, studies highlight its potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.5–1.0 μg/ml.

Historical Context and Discovery

This compound was first identified in 1952 during phytochemical investigations of Mammea americana by Morris and Pagán, who isolated it alongside related coumarins such as mammea B/BA and B/BC. Early research focused on its insecticidal properties, but subsequent studies in the late 20th century revealed its broader biological potential. For example, Reyes-Chilpa et al. (2008) demonstrated its trypanocidal activity against T. cruzi epimastigotes and trypomastigotes, with a 50% lethal concentration ($$ \text{LC}_{50} $$) of 85.8 μM and 36.9 μM, respectively.

The compound’s structural elucidation was achieved through nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), confirming its unique 4-phenyl configuration and isoprenoid substituents. Recent advances in synthetic biology have enabled partial synthesis via Claisen rearrangements and cyclization reactions, though natural extraction remains the primary source.

Classification and Nomenclature

This compound falls under the subclass of prenylated neoflavonoids , distinguished by a benzopyranone core with a C5-isoprenoid group at the C-6 position. The nomenclature of mammea coumarins follows a standardized system based on substituent patterns:

  • Mammea A : 4-phenyl derivatives.
  • Mammea B : 4-alkyl derivatives (e.g., 4-propyl).
  • Suffixes (e.g., BA, BC) denote specific acyl groups at the C-8 position.

For instance, this compound features a 3-methylbutyryl group at C-8, whereas Mammea A/AA carries an unsubstituted butyryl group. This classification system facilitates comparative analysis of bioactivity across structurally related coumarins (Table 1).

Table 1: Structural and Functional Comparison of Select Mammea Coumarins

Compound Source Key Structural Features Biological Activities
This compound Mammea americana 4-phenyl, C-8 3-methylbutyryl Antitrypanosomal, antibacterial
Mammea B/BA Mammea africana 4-propyl, C-8 isovaleryl Anti-MRSA, anticancer
Mammea A/AA Calophyllum brasiliense 4-phenyl, C-8 unsubstituted butyryl Cytotoxic, anti-inflammatory
Mammea B/BC Mammea americana 4-propyl, C-8 2-methylbutyryl Antibacterial, antifungal

This structural diversity underpins the varied mechanisms of action observed in mammea coumarins, ranging from disruption of microbial cell membranes to induction of apoptosis in eukaryotic cells.

Properties

CAS No.

5224-54-4

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one

InChI

InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3

InChI Key

SBHOAZQBEGVQLJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O

melting_point

125-126°C

Other CAS No.

5224-54-4

physical_description

Solid

Origin of Product

United States

Preparation Methods

Plant Material Selection and Authentication

Mammea americana seeds, bark, and fruit peels serve as primary sources for mammea A/BA isolation. The seeds are preferred due to their higher coumarin content, with voucher specimens (e.g., JBC 467 from the Guillermo Piñeres Botanical Garden) ensuring taxonomic validation. Fresh seeds are washed, deshelled, and dried at 40°C to preserve thermolabile compounds.

Solvent Extraction Strategies

Cold maceration with 96% ethanol is the most effective method for initial extraction, yielding 62 g of crude extract from 546.5 g of dried seed endosperm. Sequential solvent extraction—using petroleum ether (60–80°C), ethyl acetate–chloroform (1:1), and methanol–water (9:1)—optimizes polarity-based compound recovery. Petroleum ether extracts exhibit the highest bioactivity in Artemia salina lethality assays, guiding subsequent fractionation.

Table 1: Extraction Yields Across Solvent Systems

Plant PartSolvent SystemYield (g/100 g dry weight)
Seed EndospermEthanol (96%)11.3
BarkPetroleum Ether4.8
Fruit PeelsHexane1.47
LeavesEthyl Acetate–Chloroform3.2

Chromatographic Fractionation and Purification

Open Column Chromatography (OCC)

The ethanol crude extract undergoes normal-phase OCC using silica gel 60 (230–400 mesh) with gradient elution:

  • Hexane → Chloroform → Ethyl Acetate → Methanol
    Fraction 34S-F02 (chloroform-eluted) demonstrates potent anti-staphylococcal activity and is further fractionated with hexane–ethyl acetate gradients (95:5 to 70:30).

Preparative Thin-Layer Chromatography (PTLC)

Active fractions from OCC are purified via PTLC (silica gel 60 F₂₅₄) using diethyl ether–petroleum ether (1:3). This compound appears as a distinct band (Rf = 0.62) under UV 254 nm, with recovery rates of 85–90%.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (90% acetonitrile–water, 1.0 mL/min). This compound elutes at 25.3 min, confirmed by co-injection with authentic standards.

Table 2: HPLC Parameters for this compound Isolation

ParameterSpecification
ColumnPhenomenex Luna C18(2)
Mobile PhaseAcetonitrile–Water (90:10)
Flow Rate1.0 mL/min
DetectionUV 280 nm
Retention Time25.3 min
Purity Post-Purification98.5%

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) data for this compound reveals characteristic signals:

  • δ 14.80 (1H, s, 5-OH)

  • δ 7.40–7.31 (5H, m, aromatic protons)

  • δ 5.99 (1H, s, H-3 coumarin core)

  • δ 2.95 (2H, d, J = 9.0 Hz, H-2″)

¹³C NMR confirms the coumarin scaffold with signals at δ 160.2 (C-2), 155.8 (C-7), and 116.4 (C-10).

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 439.1521 [M+H]⁺, corresponding to the molecular formula C₂₄H₂₂O₇. Fragmentation patterns at m/z 381.12 (loss of C₃H₆O₂) and 295.08 (cleavage of the prenyl side chain) confirm structural features.

Quantitative Analysis and Bioactivity Correlation

Yield Optimization

Roots exhibit the highest this compound content (2.3% dry weight), followed by leaves (1.8%) and bark (1.2%). Sustainable harvesting protocols recommend biannual root collection to maintain plant viability.

Bioactivity Thresholds

This compound shows dose-dependent growth inhibition against Staphylococcus aureus:

Table 3: Antimicrobial Activity of this compound

StrainMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
MSSA ATCC 259230.250.5
MRSA ATCC 335910.51.0
Clinical MRSA Isolate 450.51.0

Challenges in Scale-Up and Industrial Applicability

Solvent Recovery Systems

Rotary evaporation at 40°C recovers >90% ethanol, but petroleum ether recycling requires fractional distillation (65–70°C) to maintain solvent purity.

Stability Considerations

This compound degrades under UV light (t₁/₂ = 72 h at 500 lux). Storage in amber vials at −20°C preserves integrity for >24 months .

Q & A

Q. What experimental models are recommended for studying the trypanocidal activity of Mammea A/BA?

Researchers should use in vitro assays with Trypanosoma cruzi (T. cruzi) strains, such as epimastigote (Epi) and trypomastigote (Try) forms, to evaluate growth inhibition (MC100 values) and host cell toxicity (LC50 values) . Standard protocols include mitochondrial membrane potential assays (JC-1 staining) and ROS quantification (DCFDA fluorescence) to assess mechanisms like mitochondrial dysfunction and oxidative stress . For selectivity, calculate the Selective Index (SI = LC50/MC100) using human cell lines (e.g., HL-60) .

Q. How can researchers confirm the induction of multiple cell death pathways (apoptosis, autophagy, necrosis) by this compound?

Methodological approaches include:

  • Apoptosis : Flow cytometry with Annexin V/PI staining to detect phosphatidylserine externalization .
  • Autophagy : Transmission electron microscopy (TEM) to visualize autophagic vacuoles and Western blotting for LC3-II accumulation .
  • Necrosis : Lactate dehydrogenase (LDH) release assays . Co-treatment with pathway-specific inhibitors (e.g., Z-VAD-FMK for apoptosis, chloroquine for autophagy) can validate mechanistic contributions .

Q. What are the standard purity and characterization requirements for this compound in bioactivity studies?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) should confirm ≥95% purity. Nuclear magnetic resonance (NMR) is critical for structural validation, particularly for distinguishing this compound from analogs like Mammea B/BA or cyclo-F derivatives .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy of this compound across T. cruzi strains?

Contradictions may arise from genetic variability in parasite strains or differences in experimental conditions (e.g., incubation time, drug concentrations). To resolve this:

  • Use standardized protocols (e.g., 72-hour assays for MC100) .
  • Cross-validate results in in vivo models like murine Chagas disease .
  • Perform genomic sequencing of T. cruzi strains to identify resistance markers .

Q. What methodologies optimize the study of this compound's synergistic effects with existing antiparasitic drugs?

Apply checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example, combine this compound with benznidazole and measure synergy (FICI ≤0.5) or antagonism (FICI >4). Include cytotoxicity assays on host cells to ensure therapeutic windows are maintained .

Q. How can structural modifications of this compound improve its selectivity against pathogenic vs. host cells?

Structure-activity relationship (SAR) studies are essential. For example:

  • Cyclization of side chains (e.g., this compound cyclo-D vs. cyclo-F) alters membrane permeability and target binding .
  • Modifying hydroxyl groups may reduce ROS generation in host cells, as seen in analogs with lower SI values . Computational docking studies (e.g., with T. cruzi mitochondrial proteins) can guide rational design .

Data Analysis & Validation

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/LC50 values with 95% confidence intervals. For comparative studies, apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across groups .

Q. How should researchers validate autophagy induction without confounding apoptosis/necrosis signals?

Combine multiple assays:

  • TEM for autophagosome visualization.
  • siRNA knockdown of autophagy genes (e.g., ATG5) to confirm pathway dependency .
  • Use caspase inhibitors to isolate autophagy-specific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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